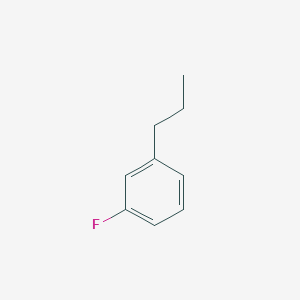

1-Fluoro-3-propylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-fluoro-3-propylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGSJNNMMKJKGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00623935 | |

| Record name | 1-Fluoro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28593-12-6 | |

| Record name | 1-Fluoro-3-propylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00623935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Fluoro-3-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-propylbenzene is an aromatic organic compound with the chemical formula C₉H₁₁F. As a fluorinated benzene (B151609) derivative, it holds interest within the fields of medicinal chemistry and materials science. The introduction of a fluorine atom into an organic molecule can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the synthesis, properties, and safety considerations for this compound, serving as a valuable resource for professionals in research and development.

Chemical Properties and Data

A summary of the key chemical and physical properties of this compound is presented below. These properties are crucial for its handling, application in synthetic protocols, and for the prediction of its behavior in various chemical and biological systems.

| Property | Value | Source |

| CAS Number | 28593-12-6 | [1][2] |

| Molecular Formula | C₉H₁₁F | [1][3] |

| Molecular Weight | 138.18 g/mol | [3][4] |

| Boiling Point | 159 °C | [3] |

| Flash Point | 40 °C | [3] |

| Density | 0.966 g/cm³ | [3] |

| LogP | 2.778 | [3] |

| InChI Key | FBGSJNNMMKJKGE-UHFFFAOYSA-N | [4] |

Synthesis

The synthesis of this compound can be approached through a multi-step pathway starting from benzene. A common strategy involves the introduction of the propyl and fluoro substituents in a sequence that ensures the desired 1,3- (meta) substitution pattern. Since both the fluoro and propyl groups are ortho,para-directing, a directing group that favors meta substitution is required. An acyl group serves this purpose effectively.[5]

A plausible synthetic route is outlined below:

-

Friedel-Crafts Acylation: Benzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to form propanoylbenzene (ethyl phenyl ketone).[5]

-

Electrophilic Fluorination: The propanoylbenzene is then subjected to electrophilic fluorination. The propanoyl group, being a meta-director, will guide the incoming fluorine atom to the 3-position on the benzene ring, yielding 3-fluoro-1-propanoylbenzene.[5]

-

Reduction of the Carbonyl Group: The final step involves the reduction of the ketone functionality to a propyl group. This can be achieved through catalytic hydrogenation, for instance, using hydrogen gas (H₂) and a palladium on carbon (Pd/C) catalyst.[5]

Caption: Synthetic pathway for this compound from benzene.

Experimental Protocols

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of chemical compounds. However, publicly available, detailed spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound is currently limited. Researchers synthesizing this compound will need to perform their own spectral analyses and characterization.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by the interplay of the electron-donating propyl group and the electron-withdrawing, yet ortho,para-directing, fluoro group. The fluorine atom can influence the acidity of adjacent protons and modulate the electron density of the aromatic ring, thereby affecting its susceptibility to further electrophilic or nucleophilic substitution.

In the context of drug discovery, the incorporation of fluorine is a widely used strategy to enhance the pharmacological profile of lead compounds.[6] Fluorine substitution can:

-

Increase Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, prolonging the half-life of a drug.

-

Enhance Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.

-

Improve Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.

While there are no specific, widely reported applications of this compound in drug development, it can be considered a valuable building block or fragment for the synthesis of more complex, biologically active molecules. Its structural motif could be incorporated into various scaffolds to probe the effects of a fluoro-propyl-benzene moiety on biological activity.

Caption: Influence of the this compound motif on key drug properties.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H225: Highly flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements:

Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physicochemical Properties of 1-Fluoro-3-propylbenzene

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound. The information is curated for professionals in research and development who require precise data for experimental design, computational modeling, and chemical synthesis. This document presents key physical constants, detailed experimental protocols for their determination, and a logical workflow for a potential synthesis route.

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of this compound. Data has been compiled from various chemical databases and literature sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 28593-12-6 | [1][2] |

| Molecular Formula | C₉H₁₁F | [2][3] |

| Molecular Weight | 138.185 g/mol | [2][3] |

| Boiling Point | 159 °C | [2] |

| Density | 0.966 g/mL | [2] |

| Flash Point | 40 °C | [2] |

| Melting Point | Not available (n/a) | [3] |

| Refractive Index | Not available (n/a) | [3] |

| Water Solubility | Insoluble (predicted) | |

| Organic Solvent Solubility | Soluble in non-polar solvents (e.g., hexane, benzene (B151609), toluene) | |

| LogP (Octanol-Water Partition Coefficient) | 2.778 | [2] |

Synthesis Pathway

A plausible synthetic route for this compound starting from benzene is outlined below. The process involves a Friedel-Crafts acylation to introduce a meta-directing group, followed by electrophilic fluorination, and finally a reduction of the acyl group to the desired propyl substituent.[4]

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the primary physicochemical properties of liquid compounds such as this compound.

Determination of Boiling Point (Micro-Scale Method)

This method is suitable for small sample volumes and provides a reasonably accurate measurement of the boiling point.

Apparatus:

-

Small test tube (e.g., 150mm diameter)

-

Capillary tube (sealed at one end)

-

Thermometer (-10 to 200 °C range)

-

Heating block or oil bath

-

Hot plate with magnetic stirring capability

-

Small magnetic stirring bar

-

Clamps and stand

Procedure:

-

Sample Preparation: Introduce approximately 0.5 mL of this compound into the small test tube using a Pasteur pipette. Add a small magnetic stirring bar.

-

Apparatus Setup:

-

Place the test tube in the heating block on the hot plate stirrer.

-

Insert the capillary tube into the test tube with its open end submerged in the liquid.

-

Clamp a thermometer so that the bulb is positioned approximately 1 cm above the surface of the liquid. This ensures the temperature of the vapor is measured.

-

-

Heating:

-

Begin gently heating the sample while stirring to ensure even heat distribution.

-

Observe the capillary tube. As the liquid heats, trapped air will expand and exit the tube, seen as a slow stream of bubbles.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates the liquid is boiling and its vapor is filling the capillary.

-

-

Measurement:

-

Turn off the heat and allow the apparatus to cool slowly while still stirring.

-

The stream of bubbles will slow down and eventually stop. The moment the bubbling ceases and the liquid begins to be drawn back into the capillary tube, the vapor pressure inside the capillary equals the atmospheric pressure.

-

Record the temperature on the thermometer at this exact moment. This temperature is the boiling point of the liquid.

-

Determination of Density

The density of a liquid is its mass per unit volume, typically expressed in g/mL or g/cm³.

Apparatus:

-

Electronic balance (readable to at least 0.01 g)

-

Graduated cylinder (e.g., 10 mL or 25 mL)

-

Beaker

-

Pipette

Procedure:

-

Mass of Empty Container: Place a clean, dry graduated cylinder on the electronic balance and tare it to zero. If taring is not possible, record the mass of the empty cylinder.

-

Volume and Mass of Liquid:

-

Using a pipette, carefully transfer a precise volume of this compound (e.g., 5.0 mL) into the graduated cylinder. Read the volume from the bottom of the meniscus.

-

Place the graduated cylinder containing the liquid on the balance and record the combined mass.

-

-

Calculation:

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder from the combined mass.

-

Calculate the density using the formula: Density = Mass (g) / Volume (mL)

-

-

Repeat for Accuracy: Repeat the measurement two more times and calculate the average density to ensure precision.

Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath (to maintain 20 °C)

-

Dropper or Pasteur pipette

-

Lint-free tissues

-

Calibration standard (e.g., distilled water)

-

Ethanol (B145695) or acetone (B3395972) for cleaning

Procedure:

-

Instrument Setup and Calibration:

-

Turn on the refractometer and the light source.

-

Connect the instrument to a water bath set to a constant temperature, typically 20 °C, and allow the prisms to equilibrate.

-

Calibrate the instrument by placing a drop of distilled water on the prism. The refractive index should read 1.3330 at 20 °C. Adjust if necessary.

-

-

Sample Application:

-

Clean the prism surfaces with a soft tissue moistened with ethanol or acetone and allow them to dry completely.

-

Using a clean dropper, place 2-3 drops of this compound onto the surface of the measuring prism.

-

Close the illuminating prism gently to spread the liquid into a thin film.

-

-

Measurement:

-

Look through the eyepiece and turn the coarse adjustment knob until the light field comes into view. The field will be divided into a light and a dark section.

-

Turn the fine adjustment knob to bring the dividing line (the shadowline) into sharp focus.

-

If a colored band is visible at the border, turn the dispersion correction knob until the line is sharp and achromatic (black and white).

-

Adjust the scale so that the sharp shadowline intersects exactly with the crosshairs in the eyepiece.

-

-

Reading the Value: Read the refractive index value from the instrument's scale. Record the temperature at which the measurement was taken (e.g., nD²⁰, where D refers to the sodium D-line wavelength).

-

Cleaning: After the measurement, clean the prism surfaces thoroughly with a soft tissue and an appropriate solvent.

References

An In-depth Technical Guide on 1-Fluoro-3-propylbenzene: Molecular Structure and Weight

This guide provides a detailed overview of the molecular structure and weight of 1-Fluoro-3-propylbenzene, a substituted aromatic compound. The information is compiled for researchers, scientists, and professionals in drug development who require precise molecular data.

Molecular Composition and Weight

This compound is composed of a benzene (B151609) ring substituted with one fluorine atom and one propyl group. Its molecular formula is C9H11F.[1][2][3] The molecular weight is a critical parameter in various chemical and pharmaceutical calculations.

| Component | Symbol | Quantity | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Fluorine | F | 1 | 18.998 | 18.998 |

| Total | 138.185 |

The computationally derived molecular weight of this compound is approximately 138.185 g/mol .[1][4]

Molecular Structure

The structure of this compound consists of a central benzene ring. A fluorine atom is attached to the first carbon of the ring, and a propyl group (CH2CH2CH3) is attached to the third carbon.

Caption: Logical relationship of this compound components.

The spatial arrangement of these groups on the benzene ring is key to its chemical properties and interactions. The IUPAC name for this compound is this compound, and its canonical SMILES representation is CCCC1=CC(=CC=C1)F.[2]

Caption: 2D molecular structure of this compound.

This technical guide provides foundational data for this compound, which is essential for further research and development activities. The provided structural and weight information is based on computational chemical data.[4]

References

An In-depth Technical Guide to 1-Fluoro-3-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Fluoro-3-propylbenzene is an aromatic organic compound with the chemical formula C₉H₁₁F. Its structure consists of a benzene (B151609) ring substituted with a fluorine atom at position 1 and a propyl group at position 3. The presence of the fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it a compound of interest in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are crucial for its handling, characterization, and application in various chemical processes.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 28593-12-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁F | [1][2][3] |

| Molecular Weight | 138.18 g/mol | [1] |

| Boiling Point | 159 °C | [2] |

| Density | 0.966 g/cm³ | [2] |

| Flash Point | 40 °C | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of an intermediate, 3-fluoropropiophenone, followed by its reduction. A viable synthetic pathway is outlined below.

Experimental Protocols

Step 1: Synthesis of 3-Fluoropropiophenone from 1-(3-Fluorophenyl)propan-1-ol (B1342436)

This procedure details the oxidation of 1-(3-fluorophenyl)propan-1-ol to yield 3-fluoropropiophenone.

-

Materials:

-

1-(3-fluorophenyl)propan-1-ol (100 g)

-

Acetone (B3395972) (1 L)

-

Jones reagent (350 ml)

-

Dichloromethane (DCM) (400 ml)

-

Sodium sulfate

-

-

Procedure:

-

A solution of 100 g of 1-(3-fluorophenyl)propan-1-ol in 1 L of acetone is prepared in a reaction vessel and cooled to 0-10 °C.

-

350 ml of Jones reagent is added dropwise to the solution over a period of two hours, maintaining the temperature between 0 and 10 °C.

-

The reaction mixture is stirred for an additional hour at the same temperature.

-

The solvent is removed under reduced pressure (in vacuo).

-

The residue is extracted with 400 ml of dichloromethane.

-

The organic layer is dried over sodium sulfate.

-

The solvent is removed in vacuo to yield 3-fluoropropiophenone as a yellow oil.[4]

-

Step 2: Reduction of 3-Fluoropropiophenone to this compound

The carbonyl group of 3-fluoropropiophenone can be reduced to a methylene (B1212753) group to yield the final product, this compound. Two common methods for this transformation are the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).

Method A: Clemmensen Reduction (General Procedure)

-

Materials:

-

3-Fluoropropiophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid (HCl)

-

Toluene (or another suitable solvent)

-

-

Procedure:

-

Zinc amalgam is prepared by activating zinc dust with a mercury(II) chloride solution.

-

The 3-fluoropropiophenone is dissolved in a solvent such as toluene.

-

The ketone solution, zinc amalgam, and concentrated hydrochloric acid are refluxed for several hours.

-

Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and purified by distillation.

-

Method B: Wolff-Kishner Reduction (General Procedure)

-

Materials:

-

3-Fluoropropiophenone

-

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O)

-

Potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH)

-

A high-boiling solvent (e.g., diethylene glycol)

-

-

Procedure:

-

3-Fluoropropiophenone, hydrazine hydrate, and potassium hydroxide are dissolved in diethylene glycol.

-

The mixture is heated to a temperature that allows for the formation of the hydrazone and the removal of water.

-

The temperature is then raised to around 180-200 °C to facilitate the decomposition of the hydrazone, leading to the formation of the alkane and nitrogen gas.

-

After cooling, the reaction mixture is worked up by dilution with water and extraction with a suitable organic solvent. The product is then purified by distillation.

-

Synthetic Workflow

The overall synthetic pathway from a suitable precursor to this compound is illustrated in the following diagram.

Caption: Synthetic pathway for this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons.

-

Aromatic Protons (Ar-H): The four protons on the benzene ring will appear in the region of δ 6.8-7.3 ppm. Due to the substitution pattern and the coupling with the fluorine atom, these signals will likely appear as complex multiplets.

-

Propyl Group Protons (-CH₂CH₂CH₃):

-

The benzylic protons (-CH₂-) adjacent to the aromatic ring are expected to appear as a triplet around δ 2.6 ppm.

-

The methylene protons (-CH₂-) in the middle of the propyl chain should resonate as a sextet around δ 1.6 ppm.

-

The terminal methyl protons (-CH₃) will likely appear as a triplet around δ 0.9 ppm.

-

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the different carbon environments in the molecule.

-

Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly shifted. The other aromatic carbons will also exhibit smaller carbon-fluorine couplings.

-

Propyl Group Carbons: Three distinct signals for the propyl group carbons are anticipated in the aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands corresponding to the various functional groups present.

-

C-H stretching (aromatic): ~3030-3100 cm⁻¹

-

C-H stretching (aliphatic): ~2850-2960 cm⁻¹

-

C=C stretching (aromatic): ~1450-1600 cm⁻¹

-

C-F stretching: A strong absorption band is expected in the region of 1100-1250 cm⁻¹.

-

Aromatic C-H bending (out-of-plane): The substitution pattern will influence the position of these bands, typically found between 690-900 cm⁻¹.[5]

Safety Information

Conclusion

This technical guide has provided a detailed overview of this compound, covering its fundamental properties, synthetic methodologies, and spectroscopic characterization. The information presented herein is intended to be a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development, facilitating further investigation and application of this fluorinated aromatic compound.

References

- 1. This compound | C9H11F | CID 22253896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. lookchem.com [lookchem.com]

- 3. guidechem.com [guidechem.com]

- 4. 3-Fluoropropiophenone synthesis - chemicalbook [chemicalbook.com]

- 5. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Spectral Analysis of 1-Fluoro-3-propylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-fluoro-3-propylbenzene, a substituted aromatic compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental spectra for this specific molecule, this guide presents predicted data obtained from computational models, alongside standardized experimental protocols for acquiring such data. This information is intended to serve as a valuable reference for the characterization and analysis of this compound and structurally related compounds.

Predicted Spectral Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are based on established computational algorithms and provide a reliable estimation of the expected spectral features.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.20 - 7.30 | m | 1H | Ar-H (C5) |

| 6.85 - 6.95 | m | 3H | Ar-H (C2, C4, C6) |

| 2.58 | t | 2H | -CH₂-Ar |

| 1.65 | sextet | 2H | -CH₂-CH₂-CH₃ |

| 0.94 | t | 3H | -CH₃ |

Disclaimer: Predicted chemical shifts and multiplicities may vary slightly from experimental values.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 163.0 (d, ¹JC-F ≈ 245 Hz) | C -F |

| 145.5 (d, ³JC-F ≈ 7 Hz) | C -CH₂ |

| 129.5 (d, ³JC-F ≈ 8 Hz) | C H (C5) |

| 124.0 (d, ⁴JC-F ≈ 3 Hz) | C H (C6) |

| 115.0 (d, ²JC-F ≈ 21 Hz) | C H (C2) |

| 112.5 (d, ²JC-F ≈ 22 Hz) | C H (C4) |

| 37.5 | -C H₂-Ar |

| 24.5 | -C H₂-CH₂-CH₃ |

| 13.9 | -C H₃ |

Disclaimer: Predicted chemical shifts and carbon-fluorine coupling constants (JC-F) are estimations and may differ from experimental results.

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | C-H stretch (aromatic) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1610, 1585, 1490 | Medium-Strong | C=C stretch (aromatic ring) |

| 1260 - 1220 | Strong | C-F stretch |

| 880 - 860 | Strong | C-H bend (aromatic, out-of-plane) |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment |

| 138 | 100 | [M]⁺ (Molecular Ion) |

| 109 | 80 | [M - C₂H₅]⁺ |

| 96 | 40 | [C₆H₅F]⁺ |

| 91 | 30 | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized protocols for the acquisition of NMR, IR, and MS data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 500 MHz)

-

NMR tubes

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Tetramethylsilane (TMS) as an internal standard (optional, as modern spectrometers can reference the solvent signal)

-

Pipettes

Procedure:

-

Sample Preparation: Dissolve the this compound sample in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.[1]

-

Transfer to NMR Tube: Transfer the solution to an NMR tube.

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Set the appropriate spectral width and acquisition time.

-

Apply a 90° pulse.

-

Acquire the free induction decay (FID).

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C frequency.

-

Use a proton-decoupled pulse sequence.

-

A longer acquisition time and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum.

-

Reference the spectrum to the solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or TMS (δ 0.00 ppm).

-

Integrate the peaks in the ¹H spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FT-IR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

-

This compound sample (1-2 drops)

-

Volatile solvent for cleaning (e.g., acetone (B3395972) or isopropanol)

Procedure (Neat Liquid Sample using Salt Plates):

-

Background Spectrum: Record a background spectrum of the empty sample compartment.

-

Sample Preparation: Place one to two drops of the neat liquid sample onto the center of a clean, dry salt plate.[2][3]

-

Assemble Sample Cell: Place a second salt plate on top of the first, spreading the liquid into a thin film.[2][3][4]

-

Acquire Spectrum: Place the salt plate assembly in the spectrometer's sample holder and acquire the IR spectrum.[2]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Cleaning: Clean the salt plates thoroughly with a volatile solvent and store them in a desiccator.[2][4]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an Electron Ionization (EI) source

-

Gas chromatograph (GC) for sample introduction (optional but common)

-

This compound sample (typically in a dilute solution)

-

Volatile solvent (e.g., dichloromethane (B109758) or methanol)

Procedure (GC-MS with EI):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent.

-

Instrument Setup:

-

Set the GC oven temperature program to ensure separation from any impurities.

-

Set the EI source to a standard electron energy of 70 eV.[5]

-

Set the mass analyzer to scan a suitable mass range (e.g., m/z 40-200).

-

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The sample will be vaporized, separated by the GC column, and then introduced into the mass spectrometer's ion source. The mass spectrometer will record the mass spectra of the eluting components.

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Analyze the corresponding mass spectrum to identify the molecular ion peak and the major fragment ions.[6]

-

Workflow and Relationships

The following diagram illustrates the logical workflow for the spectral analysis of a small molecule like this compound.

References

A Technical Guide to the Solubility of 1-Fluoro-3-propylbenzene in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1-fluoro-3-propylbenzene. Due to a lack of publicly available quantitative solubility data for this specific compound, this document outlines its predicted solubility based on established chemical principles and data from structurally analogous compounds. Furthermore, it details standardized experimental protocols for determining solubility, enabling researchers to generate precise data in a laboratory setting.

Predicted Solubility Profile

The solubility of a substance is governed by the principle of "like dissolves like," which indicates that a solute will dissolve best in a solvent with a similar chemical structure and polarity.[1][2] this compound is a substituted aromatic hydrocarbon with a nonpolar propyl group and a polar carbon-fluorine bond. While the fluorine atom introduces some polarity, the overall character of the molecule is dominated by its hydrophobic benzene (B151609) ring and alkyl chain.[3]

Based on these structural features, this compound is expected to be more soluble in nonpolar and moderately polar organic solvents and to have low solubility in highly polar solvents like water. The predicted qualitative solubility in a range of common laboratory solvents is summarized in the table below.

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Highly Polar, Protic | Low / Immiscible | The hydrophobic nature of the propylbenzene (B89791) moiety outweighs the slight polarity of the C-F bond, leading to poor miscibility with water.[3] |

| Methanol (B129727) | Polar, Protic | Sparingly Soluble | As a polar protic solvent, methanol is less compatible with the nonpolar character of the compound compared to less polar organic solvents. |

| Ethanol | Polar, Protic | Soluble | Ethanol is less polar than methanol and can better solvate the nonpolar parts of the molecule, leading to higher solubility.[3] |

| Acetone | Polar, Aprotic | Soluble | Acetone's polarity and its ability to engage in dipole-dipole interactions make it a good solvent for moderately polar compounds. |

| Dichloromethane | Polar, Aprotic | Highly Soluble | Dichloromethane is a versatile solvent that can dissolve a wide range of organic compounds with low to moderate polarity. |

| Diethyl Ether | Nonpolar | Highly Soluble | As a nonpolar solvent, diethyl ether is expected to be an excellent solvent for the nonpolar this compound.[2] |

| Toluene (B28343) | Nonpolar | Highly Soluble | The similar aromatic structures of toluene and this compound suggest strong van der Waals interactions, leading to high solubility.[3] |

| Hexane (B92381) | Nonpolar | Highly Soluble | The nonpolar aliphatic nature of hexane makes it a suitable solvent for the nonpolar components of the target molecule. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized experimental methods must be employed. Below are detailed protocols for both a rapid qualitative assessment and a more rigorous quantitative determination.

Protocol 1: Visual Miscibility Test (Qualitative Assessment)

This method provides a quick determination of whether a liquid solute is miscible, partially miscible, or immiscible in a given solvent.[4]

Materials:

-

Test tubes with stoppers

-

Graduated pipettes or cylinders

-

This compound

-

Selected solvents

Procedure:

-

Add a defined volume (e.g., 1 mL) of the chosen solvent to a clean, dry test tube.

-

Add an equal volume of this compound to the same test tube.

-

Stopper the test tube and invert it gently several times to ensure thorough mixing.

-

Allow the mixture to stand for a few minutes and observe the result.

Interpretation of Results:

-

Miscible: A single, clear, and uniform phase is observed.

-

Partially Miscible: The mixture appears cloudy or may initially form a single phase that later separates into two distinct layers upon standing.

-

Immiscible: Two distinct layers are clearly visible.

Protocol 2: Quantitative Solubility Determination by Gravimetric Analysis

This "excess solid" (or in this case, "excess liquid") method is a fundamental technique for accurately determining the solubility of a compound in a solvent at a specific temperature.[5]

Materials:

-

Analytical balance

-

Vials or flasks with secure caps

-

Constant temperature bath or shaker

-

Pipettes

-

Evaporating dish or pre-weighed container

Procedure:

-

Add a known volume of the selected solvent to a vial.

-

Add an excess amount of this compound to the solvent. The formation of a separate layer or visible droplets of the solute should be apparent after mixing, indicating that a saturated solution has been created.

-

Seal the vial and place it in a constant temperature bath or shaker.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.[4]

-

After the equilibration period, cease agitation and allow the undissolved solute to settle.

-

Carefully extract a known volume of the clear, saturated supernatant without disturbing the undissolved layer.

-

Transfer the aliquot of the saturated solution to a pre-weighed evaporating dish.

-

Record the exact weight of the saturated solution.

-

Gently evaporate the solvent under a fume hood or in a vacuum oven at a suitable temperature below the boiling point of this compound (159°C).[6]

-

Once the solvent has completely evaporated, weigh the evaporating dish containing the residual this compound.

-

Calculate the solubility as the mass of the dissolved solute per volume or mass of the solvent.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a compound.

Caption: General workflow for solubility determination.

References

An In-depth Technical Guide to the Potential Hazards and Safety Precautions for 1-Fluoro-3-propylbenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and necessary safety precautions for the handling and use of 1-Fluoro-3-propylbenzene (CAS No. 28593-12-6).[1][2][3][4] The information herein is intended to support risk assessment and the implementation of safe laboratory practices.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various experimental conditions.

| Property | Value |

| Molecular Formula | C9H11F |

| Molecular Weight | 138.18 g/mol |

| Boiling Point | 159 °C |

| Flash Point | 40 °C |

| Density | 0.966 g/cm³ |

| LogP | 2.77820 |

| (Source: LookChem)[1][4] |

Hazard Identification and GHS Classification

Hazard Statements:

-

H225: Highly flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms:

Based on the hazard statements, the following pictograms are applicable:

-

Exclamation Mark (GHS07): Indicates that the substance may cause less serious health effects, such as irritation or is harmful if swallowed.[6][7][8]

Signal Word: DANGER[9]

Toxicological Data

Specific quantitative toxicological data such as LD50 and LC50 values for this compound are not available in the public domain. However, for the structurally related compound n-propylbenzene, the following data is available and can be used for preliminary risk assessment with caution:

| Route of Exposure | Species | Value |

| Oral LD50 | Rat | 6040 mg/kg |

| Inhalation LC50 | Rat | 65000 ppm (2 hours) |

| (Source: Fisher Scientific SDS for Propylbenzene)[10] |

Safety Precautions

Adherence to the following safety precautions is mandatory to minimize the risks associated with handling this compound.

| Precautionary Statement Code | Precautionary Statement |

| P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P233 | Keep container tightly closed. |

| P240 | Ground and bond container and receiving equipment. |

| P241 | Use explosion-proof electrical/ventilating/lighting equipment. |

| P242 | Use non-sparking tools. |

| P243 | Take action to prevent static discharges. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| (Source: Sigma-Aldrich)[11] |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[12][13][14]

-

Skin Protection: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a spill, full-body protective clothing may be required.[12][13]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are required.[11]

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with organic vapor cartridges is required.[12]

First Aid Measures

In case of exposure, the following first aid measures should be taken immediately:

| Exposure Route | First Aid Measures |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[15][16] |

| Skin Contact | Immediately flush the contaminated skin with soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, get medical attention.[15][16] |

| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids. Get medical attention immediately.[16] |

| Ingestion | If this chemical has been swallowed, get medical attention immediately. Do NOT induce vomiting.[10][15] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[17][18]

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards Arising from the Chemical: The substance is flammable and its vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back.[18]

-

Protective Equipment and Precautions for Firefighters: Wear self-contained breathing apparatus (SCBA) and full protective gear.[18]

Experimental Protocols

While specific experimental safety studies for this compound were not found, the following are summaries of standard OECD guidelines for assessing the hazards identified.

Acute Oral Toxicity - Up-and-Down-Procedure (OECD 425): This method is used to estimate the median lethal dose (LD50). The test starts with a dose estimated to be just below the LD50. Animals are dosed one at a time. If an animal survives, the dose for the next animal is increased; if it dies, the dose is decreased. This continues until a statistically valid estimate of the LD50 is obtained. Animals are observed for at least 14 days for signs of toxicity.[5][19]

Acute Dermal Irritation/Corrosion (OECD 404): The test substance is applied to the shaved skin of a single animal. The substance is held in contact with the skin for up to 4 hours. The skin is then observed for erythema and edema at specified intervals (1, 24, 48, and 72 hours) after patch removal. The degree of irritation is scored to determine if the substance is an irritant.[1][20]

Acute Eye Irritation/Corrosion (OECD 405): A single dose of the substance is applied to one eye of an experimental animal, with the other eye serving as a control. The eyes are examined for lesions of the cornea, iris, and conjunctiva at specific intervals. The degree of eye irritation is scored to evaluate the severity and reversibility of the effects.[10][11][21][22]

Flammability Testing (e.g., ASTM D93, ISO 2719): The flash point of a volatile material is determined by heating it in a test cup and introducing a small flame into the vapor space at regular intervals. The flash point is the lowest temperature at which the vapors above the liquid ignite. This test helps in classifying the flammability of the substance.[23][24]

Visualizations

Caption: Logical relationship between hazards and safety precautions.

Caption: General workflow for chemical hazard assessment.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. This compound | C9H11F | CID 22253896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. Acute Toxicity Studies - Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure - Tox Lab [toxlab.co]

- 6. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. GHS hazard pictograms [stoffenmanager.com]

- 8. unece.org [unece.org]

- 9. dermal irritation and dermal toxicity studies.pptx [slideshare.net]

- 10. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 11. Eye Irritation/Serious Eye Damage - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 12. aarti-industries.com [aarti-industries.com]

- 13. epa.gov [epa.gov]

- 14. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]

- 15. fda.gov [fda.gov]

- 16. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 17. scribd.com [scribd.com]

- 18. m.youtube.com [m.youtube.com]

- 19. epa.gov [epa.gov]

- 20. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 21. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 22. ecetoc.org [ecetoc.org]

- 23. dekra.com.cn [dekra.com.cn]

- 24. Flammability Testing Explained [blazestack.com]

Reactivity Profile of 1-Fluoro-3-propylbenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 1-fluoro-3-propylbenzene. The document details its expected behavior in key organic reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and reactions at the benzylic position. This guide is intended to serve as a valuable resource for professionals in research and drug development by providing predicted reactivity patterns, detailed experimental protocols for analogous compounds, and illustrative mechanistic pathways.

Core Reactivity Principles

This compound's reactivity is governed by the electronic and steric effects of its two substituents on the aromatic ring: the fluorine atom and the propyl group.

-

Fluorine (-F): The fluorine atom is a halogen and thus exerts a dual electronic effect. It is strongly electron-withdrawing through the inductive effect (-I) due to its high electronegativity, which deactivates the ring towards electrophilic attack. Conversely, it is weakly electron-donating through resonance (+R) by sharing its lone pairs with the aromatic π-system. Overall, fluorine is considered a deactivating, yet ortho, para-directing substituent.

-

Propyl (-CH₂CH₂CH₃): The propyl group is an alkyl group, which is electron-donating through the inductive effect (+I) and hyperconjugation. This activates the aromatic ring, making it more susceptible to electrophilic attack. The propyl group is an ortho, para-director.

The interplay of these two substituents dictates the regioselectivity of substitution reactions on the benzene (B151609) ring. The activating effect of the propyl group generally has a stronger influence on the position of incoming electrophiles than the deactivating fluoro group.

Electrophilic Aromatic Substitution

In electrophilic aromatic substitution (EAS), an electrophile replaces a hydrogen atom on the aromatic ring. For this compound, the substitution pattern is a result of the combined directing effects of the fluoro and propyl groups. Both are ortho, para-directing. The most likely positions for substitution are C2, C4, and C6. Steric hindrance from the propyl group may disfavor substitution at the C2 position. The C4 and C6 positions are therefore the most probable sites of electrophilic attack.

Representative Experimental Protocols

Table 1: Summary of Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Major Products | Reference Protocol Basis |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 1-Fluoro-2-nitro-5-propylbenzene, 1-Fluoro-4-nitro-3-propylbenzene | Nitration of Propylbenzene |

| Bromination | Br₂, FeBr₃ | 2-Bromo-1-fluoro-3-propylbenzene, 4-Bromo-1-fluoro-3-propylbenzene | Bromination of Benzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylation at positions ortho and para to the propyl group is expected. | Friedel-Crafts Acylation |

Experimental Protocol: Nitration of an Alkylbenzene (General Procedure)

-

To a stirred solution of the alkylbenzene (1.0 eq) in a suitable solvent such as dichloromethane (B109758) or neat, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a pre-mixed solution of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time (e.g., 1-4 hours), monitoring the progress by TLC or GC.

-

Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the nitrated products.

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAAr) on this compound is expected to be challenging due to the electron-donating nature of the propyl group, which disfavors the formation of the negatively charged Meisenheimer intermediate. However, the fluorine atom is a good leaving group for this type of reaction. The reaction is more likely to proceed under harsh conditions or through alternative mechanisms such as photoredox catalysis, which can activate unactivated fluoroarenes towards nucleophilic attack.[1][2]

Table 2: Nucleophilic Aromatic Substitution

| Reaction Type | Reagents | Expected Product | Key Considerations |

| Photoredox-Catalyzed Amination | Amine nucleophile, organic photoredox catalyst (e.g., xanthylium salt), light | 3-Propyl-N-(substituted)aniline | The reaction proceeds via a cation radical intermediate, enabling substitution on an electron-neutral arene.[2] |

| Substitution with Strong Nucleophiles | Strong nucleophile (e.g., NaNH₂, RO⁻), high temperature | Product of fluorine displacement by the nucleophile. | High temperatures and pressures may be required. |

Experimental Protocol: Photoredox-Catalyzed Nucleophilic Defluorination of an Unactivated Fluoroarene (General Procedure) [2]

-

In a nitrogen-filled glovebox, combine the fluoroarene (1.0 eq), the nucleophile (e.g., an azole, 1.2 eq), and the organic photoredox catalyst (e.g., a xanthylium salt, 1-5 mol%) in a vial.

-

Add a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP).

-

Seal the vial and remove it from the glovebox.

-

Irradiate the reaction mixture with a light source (e.g., blue LEDs) at room temperature for a specified period (e.g., 12-24 hours).

-

After the reaction is complete, the mixture can be concentrated and purified by column chromatography to yield the substituted product.

Benzylic Reactions

The propyl group of this compound has a benzylic position—the carbon atom directly attached to the benzene ring. This position is particularly reactive towards radical-mediated reactions due to the resonance stabilization of the resulting benzylic radical.

Benzylic Bromination

Benzylic bromination can be selectively achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction introduces a bromine atom at the benzylic position, which can then be used in subsequent nucleophilic substitution or elimination reactions.

Oxidation of the Propyl Side Chain

Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the entire propyl side chain to a carboxylic acid group, yielding 3-fluorobenzoic acid. This reaction requires the presence of at least one benzylic hydrogen.

Table 3: Summary of Benzylic Reactions

| Reaction | Reagents | Product | Reference Protocol Basis |

| Benzylic Bromination | N-Bromosuccinimide (NBS), AIBN or light | 1-(1-Bromopropyl)-3-fluorobenzene | Benzylic Bromination of Alkylbenzenes |

| Side-Chain Oxidation | KMnO₄, H₂O, heat; or H₂CrO₄ | 3-Fluorobenzoic acid | Oxidation of Alkylbenzenes |

Experimental Protocol: Benzylic Bromination with NBS (General Procedure)

-

A mixture of the alkylbenzene (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of a radical initiator such as benzoyl peroxide or AIBN in a non-polar solvent like carbon tetrachloride is prepared.

-

The mixture is heated to reflux or irradiated with a UV lamp to initiate the reaction.

-

The reaction progress is monitored by TLC or GC.

-

After completion, the reaction mixture is cooled to room temperature, and the succinimide (B58015) byproduct is removed by filtration.

-

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by distillation or column chromatography to yield the benzylic bromide.

Conclusion

This compound exhibits a rich and predictable reactivity profile. Its behavior in electrophilic aromatic substitution is governed by the combined directing effects of the fluoro and propyl groups, leading to substitution primarily at the C4 and C6 positions. While standard nucleophilic aromatic substitution is difficult, modern methods like photoredox catalysis offer a pathway for such transformations. The propyl side chain provides a handle for further functionalization through benzylic bromination and oxidation. The provided experimental protocols, based on well-established procedures for analogous compounds, serve as a solid starting point for the synthesis and modification of this compound and its derivatives in a research and development setting. Further experimental validation is recommended to determine the precise yields and optimal conditions for these reactions.

References

1-Fluoro-3-propylbenzene: A Technical Overview of Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a consolidated overview of the key literature and data available for 1-Fluoro-3-propylbenzene (CAS No. 28593-12-6). The document focuses on its synthesis, physicochemical properties, and potential applications, with a particular emphasis on methodologies relevant to research and development.

Core Compound Information

This compound is an aromatic organic compound with a propyl group and a fluorine atom substituted on a benzene (B151609) ring at the 1 and 3 positions, respectively. Its structural and basic chemical information are summarized below.

| Property | Value | Source |

| CAS Number | 28593-12-6 | [1][2][3] |

| Molecular Formula | C₉H₁₁F | [1][2][3] |

| Molecular Weight | 138.18 g/mol | [1][3] |

| IUPAC Name | This compound | [1] |

Physicochemical and Safety Data

A collection of reported physical and safety data for this compound is presented in the following table. It is important to note that safety information can be incomplete and should be supplemented with a comprehensive Safety Data Sheet (SDS) from the supplier before handling.

| Property | Value | Source |

| Boiling Point | 159 °C | [3] |

| Density | 0.966 g/cm³ | [3] |

| Flash Point | 40 °C | [3] |

| LogP | 2.77820 | [3] |

| Safety Pictograms | Not Available | [2] |

| Hazard Statements | Not Available | [2] |

| Precautionary Statements | Not Available | [2] |

Synthesis Protocols

Strategy 1: Friedel-Crafts Acylation of Fluorobenzene

This approach begins with commercially available fluorobenzene, introduces the three-carbon chain via acylation, and concludes with a reduction of the ketone.

Experimental Workflow:

Methodology:

-

Friedel-Crafts Acylation: Fluorobenzene is reacted with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution introduces the propanoyl group onto the benzene ring. Due to the ortho-, para-directing nature of the fluorine substituent, a mixture of isomers (ortho, meta, and para) is expected, with the para-isomer typically predominating. The desired meta-isomer would need to be separated from this mixture.

-

Reduction of the Ketone: The resulting 3-fluoro-1-phenylpropan-1-one is then reduced to the corresponding alkane. This can be achieved through several standard reduction methods, including:

-

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

-

Wolff-Kishner Reduction: Involving the formation of a hydrazone followed by treatment with a strong base at high temperatures.

-

Clemmensen Reduction: Utilizing amalgamated zinc (Zn(Hg)) in the presence of a strong acid.

-

Strategy 2: Synthesis from Benzene via an Acyl Directing Group

This strategy leverages the meta-directing effect of a ketone to install the fluorine atom at the desired position before reducing the ketone to the propyl group.[4][5]

Experimental Workflow:

Methodology:

-

Friedel-Crafts Acylation of Benzene: Benzene is first acylated with propionyl chloride and a Lewis acid catalyst to form propiophenone.[4][5]

-

Electrophilic Fluorination: The propiophenone is then subjected to electrophilic fluorination. The propanoyl group is a meta-director, which will guide the incoming fluorine atom to the desired 3-position. Reagents such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) are commonly used for this purpose.[4][5]

-

Reduction: The final step is the reduction of the ketone in 3-fluoropropiophenone to the propyl group, for which catalytic hydrogenation is a suitable method.[4][5]

Strategy 3: Hydrogenation of an Allyl Precursor

A high-yield synthesis has been reported involving the hydrogenation of 1-allyl-3-fluorobenzene.[3]

Experimental Workflow:

Methodology:

This method involves the catalytic hydrogenation of 1-allyl-3-fluorobenzene. The reaction is typically carried out using 10% palladium on activated carbon as the catalyst in the presence of hydrogen gas. This reaction is reported to have a yield of 92%.[3]

Spectroscopic Data

Potential Applications

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry and materials science to modulate various properties such as metabolic stability, lipophilicity, and binding affinity. While specific applications for this compound are not extensively documented, its structure suggests potential utility in several areas:

-

Drug Discovery: As a fragment or intermediate in the synthesis of more complex bioactive molecules. The fluoropropylbenzene moiety could serve as a bioisosteric replacement for other functional groups in lead optimization studies.

-

Materials Science: As a monomer or building block for the synthesis of fluorinated polymers and liquid crystals. Fluorinated compounds are known to exhibit unique properties such as low surface tension and high thermal stability.

Conclusion

This compound is a chemical compound with established synthesis routes, although detailed experimental protocols and comprehensive spectroscopic characterization data are not widely published. The synthetic strategies outlined provide a solid foundation for its preparation in a laboratory setting. Its potential applications in drug discovery and materials science are inferred from the known effects of fluorination on molecular properties, making it a compound of interest for further research and development. It is strongly recommended that any laboratory work with this compound be preceded by a thorough safety assessment based on supplier-provided data.

References

- 1. This compound | C9H11F | CID 22253896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. quora.com [quora.com]

- 5. quora.com [quora.com]

- 6. Interpreting explaining C9H12 infrared spectrum of propylbenzene prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of 1-phenylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. Propylbenzene | C9H12 | CID 7668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzene, 1-fluoro-3-methyl- [webbook.nist.gov]

- 9. Benzene, 1-methyl-3-propyl- [webbook.nist.gov]

- 10. N-PROPYLBENZENE(103-65-1) IR Spectrum [chemicalbook.com]

A Technical Guide to 1-Fluoro-3-propylbenzene: Commercial Availability, Synthesis, and Applications in Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of 1-Fluoro-3-propylbenzene, a fluorinated aromatic compound of increasing interest in the fields of medicinal chemistry and materials science. This document details its commercial availability from various suppliers, provides an established synthetic protocol, and explores its potential applications in drug discovery and development.

Commercial Availability and Suppliers

This compound is readily available from a range of chemical suppliers, catering to both research and bulk quantity needs. The purity of the commercially available compound is typically high, often exceeding 95-97%. Pricing varies depending on the supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Quantity | Price (USD) |

| Crysdot | This compound | 28593-12-6 | 97% | 1 g | $310.00 |

| Crysdot | This compound | 28593-12-6 | 97% | 5 g | $930.00 |

| American Custom Chemicals Corporation | This compound | 28593-12-6 | 95.00% | 5 mg | $503.38 |

| Alichem | This compound | 28593-12-6 | - | 1 g | $322.39 |

| Alichem | This compound | 28593-12-6 | - | 5 g | $966.14 |

| AK Scientific | This compound | 28593-12-6 | - | 250 mg | $357.00 |

| Key Organics | This compound | 28593-12-6 | - | 1 mg | £37.00 |

| Sigma-Aldrich | This compound | 28593-12-6 | 97% | - | Price on request |

Physicochemical Properties

Key physical and chemical properties of this compound are summarized below, providing essential data for its handling, storage, and use in experimental setups.[1]

| Property | Value |

| Molecular Formula | C₉H₁₁F |

| Molecular Weight | 138.18 g/mol |

| Boiling Point | 159 °C |

| Flash Point | 40 °C |

| Density | 0.966 g/cm³ |

| LogP | 2.77820 |

Synthesis of this compound

A common and effective method for the synthesis of this compound starts from benzene (B151609) and proceeds through a three-step sequence: Friedel-Crafts acylation, electrophilic fluorination, and a final reduction of the ketone. This strategic approach is necessary because both the fluoro and propyl groups are ortho, para-directing, making direct sequential substitution to achieve the meta-relationship challenging.[2] The use of an acyl group in the first step directs the subsequent fluorination to the meta position.

Experimental Workflow for the Synthesis of this compound

Detailed Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to Propiophenone

-

Reaction Setup: In a fume hood, a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with anhydrous aluminum chloride (AlCl₃) and a solvent such as dichloromethane.

-

Addition of Reactants: Benzene is added to the flask. Propionyl chloride is then added dropwise from the dropping funnel to the stirred suspension at a controlled temperature, typically 0-5 °C, to manage the exothermic reaction.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

-

Work-up: The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid. The organic layer is separated, washed with a sodium bicarbonate solution and brine, and then dried over an anhydrous drying agent like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude propiophenone is purified by vacuum distillation.

Step 2: Electrophilic Fluorination of Propiophenone

-

Reaction Setup: Propiophenone is dissolved in a suitable solvent, such as acetonitrile, in a reaction vessel.

-

Addition of Fluorinating Agent: An electrophilic fluorinating reagent, for instance, Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), is added portion-wise to the solution.[2]

-

Reaction Conditions: The reaction is typically stirred at room temperature for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: The reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, then dried.

-

Purification: After solvent evaporation, the crude 3-fluoro-1-propanoylbenzene is purified by column chromatography on silica (B1680970) gel.

Step 3: Reduction of 3-Fluoro-1-propanoylbenzene

-

Reaction Setup: 3-Fluoro-1-propanoylbenzene is dissolved in a solvent such as ethanol (B145695) in a hydrogenation vessel.

-

Catalyst Addition: A catalytic amount of palladium on carbon (Pd/C, 10%) is added to the solution.

-

Hydrogenation: The vessel is connected to a hydrogen source, and the reaction mixture is stirred under a hydrogen atmosphere (typically at a pressure of 1-3 atm) at room temperature.

-

Reaction Monitoring: The progress of the reduction is monitored until the uptake of hydrogen ceases.

-

Work-up and Purification: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure to yield the final product, this compound. Further purification, if necessary, can be achieved by distillation.[2]

Applications in Drug Discovery and Development

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's metabolic stability, binding affinity, and pharmacokinetic profile. The carbon-fluorine bond is exceptionally strong, which can prevent metabolic degradation at that position. Furthermore, the high electronegativity of fluorine can alter the acidity of nearby functional groups and influence intermolecular interactions with biological targets.

While specific, publicly disclosed drug development programs centered on this compound are not extensively documented, its structure represents a valuable scaffold for the synthesis of more complex molecules. The fluoropropylbenzene moiety can be incorporated into larger drug candidates to probe structure-activity relationships and optimize drug-like properties.

Logical Relationship in Fluorine-based Drug Design

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Fluoro-3-propylbenzene from Benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the multi-step synthesis of 1-fluoro-3-propylbenzene, a valuable intermediate in pharmaceutical and materials science research. The synthesis begins with benzene (B151609) and proceeds through a regioselective pathway to yield the desired meta-substituted product. Two primary synthetic strategies are presented and compared, with a focus on a highly efficient route involving Friedel-Crafts acylation, electrophilic fluorination, and subsequent reduction. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison of key metrics, and visualizations of the synthetic workflows.

Introduction

This compound is a substituted aromatic compound with applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and novel materials. The introduction of a fluorine atom can significantly alter the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The challenge in synthesizing this compound lies in achieving the desired meta-substitution pattern, as both the fluoro and propyl groups are ortho-, para-directing. This necessitates a strategic synthetic approach to control the regioselectivity of the substitutions. This application note details a reliable and efficient synthetic pathway to obtain this compound from benzene.

Synthetic Strategies

Two potential synthetic routes from benzene to this compound are considered.

Route 1: Friedel-Crafts Acylation, Electrophilic Fluorination, and Reduction

This is the preferred and more regioselective route. It involves the initial formation of a meta-directing acyl group, which is then used to direct the fluorine atom to the desired position before being reduced to the propyl group.

Route 2: Propylation, Nitration, Reduction, and Balz-Schiemann Reaction

This alternative route involves the initial formation of propylbenzene, followed by a series of functional group transformations to introduce the fluorine atom. However, this route suffers from poor regioselectivity during the nitration of propylbenzene, which is an ortho-, para-director, leading to a mixture of isomers and a low yield of the desired meta-substituted intermediate.

Data Presentation

The following table summarizes the key steps, reagents, and expected yields for the preferred synthetic route (Route 1).

| Step | Reaction | Key Reagents | Intermediate/Product | Typical Yield (%) |

| 1 | Friedel-Crafts Acylation | Benzene, Propanoyl chloride, AlCl₃ | Propiophenone (B1677668) | 85-95 |

| 2 | Electrophilic Fluorination | Propiophenone, Selectfluor® | 3-Fluoropropiophenone | 70-85 |

| 3 | Carbonyl Reduction | 3-Fluoropropiophenone, Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound | 75-90 |

Experimental Protocols: Route 1

Step 1: Synthesis of Propiophenone via Friedel-Crafts Acylation

Principle: Benzene undergoes electrophilic aromatic substitution with propanoyl chloride in the presence of a Lewis acid catalyst, aluminum chloride, to form propiophenone.[1][2]

Materials:

-

Benzene (anhydrous)

-

Propanoyl chloride

-

Aluminum chloride (anhydrous)

-

Dichloromethane (B109758) (anhydrous)

-

Hydrochloric acid (concentrated)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, ice bath

Procedure:

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a reflux condenser and a dropping funnel, cool the mixture to 0 °C using an ice bath.

-

Add benzene (1.0 eq) to the cooled suspension.

-

Slowly add propanoyl chloride (1.1 eq) dropwise from the dropping funnel to the reaction mixture over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude propiophenone can be purified by vacuum distillation.

Step 2: Synthesis of 3-Fluoropropiophenone via Electrophilic Fluorination

Principle: The propiophenone is fluorinated at the meta-position using the electrophilic fluorinating agent Selectfluor®. The acyl group deactivates the ring and directs the electrophilic fluorine to the meta position.[3][4]

Materials:

-

Propiophenone

-

Selectfluor® (F-TEDA-BF₄)

-

Acetonitrile (B52724) (anhydrous)

-

Sulfuric acid (concentrated)

-

Round-bottom flask, magnetic stirrer

Procedure:

-

Dissolve propiophenone (1.0 eq) in anhydrous acetonitrile in a round-bottom flask.

-

Carefully add concentrated sulfuric acid (catalytic amount).

-

Add Selectfluor® (1.1 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by pouring it into water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

The crude 3-fluoropropiophenone can be purified by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound via Carbonyl Reduction

Two common methods for the reduction of the ketone to an alkane are the Clemmensen and Wolff-Kishner reductions. The choice of method depends on the presence of other functional groups in the molecule; the Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out under basic conditions.[5][6][7][8]

Protocol 3a: Clemmensen Reduction (Acidic Conditions)

Materials:

-

3-Fluoropropiophenone

-

Zinc amalgam (Zn(Hg))

-

Concentrated hydrochloric acid

-

Toluene

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Prepare zinc amalgam by stirring zinc granules with a 5% aqueous solution of mercuric chloride for 5 minutes, then decanting the solution and washing the zinc with water.

-

In a round-bottom flask, add the zinc amalgam, concentrated hydrochloric acid, toluene, and 3-fluoropropiophenone (1.0 eq).

-

Heat the mixture to reflux with vigorous stirring for 24-48 hours. Additional portions of concentrated hydrochloric acid may be added during the reflux period.

-

After cooling, separate the organic layer. Extract the aqueous layer with toluene.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the resulting this compound by distillation.

Protocol 3b: Wolff-Kishner Reduction (Basic Conditions)

Materials:

-

3-Fluoropropiophenone

-

Potassium hydroxide (B78521)

-

Diethylene glycol

-

Round-bottom flask, reflux condenser with a distillation head, magnetic stirrer, heating mantle

Procedure:

-

In a round-bottom flask, combine 3-fluoropropiophenone (1.0 eq), potassium hydroxide (4.0 eq), hydrazine hydrate (3.0 eq), and diethylene glycol.